[4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]phenyl]-[3-(methylamino)pyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azd-5597 is a potent cyclin-dependent kinase (CDK) inhibitor, specifically targeting CDK1 and CDK2 with IC50 values of 2 nM . Cyclin-dependent kinases are serine-threonine protein kinases that play crucial roles in regulating the cell cycle, transcription, mRNA processing, and nerve cell differentiation . Azd-5597 has shown significant anti-proliferative effects against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azd-5597 involves the formation of an imidazole pyrimidine amide structure. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the imidazole and pyrimidine rings, followed by their coupling to form the final amide structure .
Industrial Production Methods
Industrial production methods for Azd-5597 are also proprietary. Typically, such compounds are produced in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves multiple steps of synthesis, purification, and quality control to meet the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Azd-5597 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Azd-5597 can undergo substitution reactions, particularly at the imidazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired modification but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of Azd-5597 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Azd-5597 has a wide range of scientific research applications, including:
Mechanism of Action
Azd-5597 exerts its effects by inhibiting the activity of CDK1 and CDK2. These kinases are essential for the progression of the cell cycle, and their inhibition leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets of Azd-5597 include the ATP-binding sites of CDK1 and CDK2, where it competes with ATP and prevents the phosphorylation of downstream targets .
Comparison with Similar Compounds
Similar Compounds
Roscovitine: Another CDK inhibitor with a broader range of targets, including CDK1, CDK2, and CDK5.
Flavopiridol: A pan-CDK inhibitor that targets multiple CDKs and has been studied extensively for its anti-cancer properties.
Palbociclib: A selective CDK4/6 inhibitor used in the treatment of breast cancer.
Uniqueness of Azd-5597
Azd-5597 is unique due to its high specificity for CDK1 and CDK2, making it a valuable tool for studying the specific roles of these kinases in the cell cycle. Its potent anti-proliferative effects and favorable pharmacokinetic properties also make it a promising candidate for further development as a therapeutic agent .
Biological Activity
The compound 4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]phenyl]-[3-(methylamino)pyrrolidin-1-yl]methanone , also known as 4WE , is a complex organic molecule with significant potential in biological applications, particularly in cancer research and enzyme inhibition. This article reviews its biological activity, including its mechanisms of action, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4WE is C25H32FN7O with a molecular weight of approximately 465.566 g/mol. The structure includes:
- A benzamide moiety
- A piperidinyl group
- A fluorinated pyrimidine-imidazole hybrid
This unique combination of functional groups contributes to its biological activity.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C25H32FN7O |
Molecular Weight | 465.566 g/mol |
Functional Groups | Amine, amide, fluorine |
Isomeric SMILES | Cc1ncc(n1C(C)C)c2c(cnc(n2)Nc3ccc(cc3)C(=O)NCCN4CCCCC4)F |
Research indicates that 4WE may interact with key protein targets involved in cellular signaling pathways. Its structural components suggest potential inhibition of mitogen-activated protein kinases (MAPKs) , which play critical roles in regulating cellular responses to growth signals.
Potential Biological Targets
- Kinases : Preliminary studies suggest that 4WE may inhibit kinase activity, affecting downstream signaling pathways.
- Enzymes : The compound's functional groups allow for possible nucleophilic substitutions which could modulate enzyme activity.
In Vitro Studies
In vitro assays have demonstrated that 4WE exhibits promising activity against various cancer cell lines. For instance:
- Cell Proliferation Assays : Studies have shown that treatment with 4WE leads to reduced proliferation in certain cancer cell lines, indicating potential anti-cancer properties.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression. For example:
- CDK2 Inhibition : Similar compounds have shown effectiveness as CDK2 inhibitors, suggesting that 4WE may share this property.
Study on Cancer Cell Lines
A recent study evaluated the effects of 4WE on breast cancer cell lines. The results indicated:
- IC50 Values : The IC50 values for cell viability were significantly lower in treated cells compared to controls, demonstrating effective inhibition of cell growth.
Comparative Analysis with Similar Compounds
A comparative study highlighted the structural similarities between 4WE and other compounds known for their biological activity:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Amino-4-fluoro-5-{(1-methyl-1H-imidazol-2-YL)sulfanyl}-N-(1,3-thiazol-2-YL)benzamide | Contains thiazole instead of piperidine | Different heterocycle may alter biological activity |
6-(2,4-diamino-6-ethylpyrimidin-5-YL)-4-(3-methoxypropyl)-2,2-dimethylbenzoxazin | Contains methoxy and ethyl substitutions | Alters solubility and potential interactions |
Properties
IUPAC Name |
[4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]phenyl]-[3-(methylamino)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN7O/c1-14(2)31-15(3)26-12-20(31)21-19(24)11-27-23(29-21)28-17-7-5-16(6-8-17)22(32)30-10-9-18(13-30)25-4/h5-8,11-12,14,18,25H,9-10,13H2,1-4H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSDIJMNXYJJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CCC(C4)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.